molecular formula C21H24N2O2S B2746603 N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-67-2

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide

Cat. No.: B2746603
CAS No.: 477555-67-2
M. Wt: 368.5
InChI Key: BLQBFVCUHPFGJJ-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis

Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates illustrates a method that yields compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. This synthesis pathway involves the formation of thiourea intermediates, followed by the elimination of thiocyanic acid, showcasing a potential route for creating structurally related benzamide derivatives (Singh, Lakhan, & Singh, 2017).

Antimicrobial Applications

The creation of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents highlight the biological relevance of benzamide derivatives. Some synthesized molecules displayed potent activity against pathogenic strains, hinting at the antimicrobial potential of structurally related benzamide compounds (Bikobo et al., 2017).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was discovered as an orally active histone deacetylase inhibitor, demonstrating significant antitumor activity. This suggests the potential therapeutic applications of benzamide derivatives in cancer treatment through the modulation of histone acetylation (Zhou et al., 2008).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, showing higher potency than disodium cromoglycate. This research indicates the potential of benzamide derivatives in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Anti-Tubercular Scaffold

The ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrated challenging anti-tubercular scaffolds. These derivatives showed promising activity against Mycobacterium tuberculosis, highlighting the potential use of benzamide derivatives in anti-tubercular drug development (Nimbalkar et al., 2018).

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-2-3-6-15-25-18-12-10-17(11-13-18)21(24)23-19-8-4-5-9-20(19)26-16-7-14-22/h4-5,8-13H,2-3,6-7,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQBFVCUHPFGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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